molecular formula C18H18N2O3S2 B3009327 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide CAS No. 886924-00-1

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide

Cat. No.: B3009327
CAS No.: 886924-00-1
M. Wt: 374.47
InChI Key: HAPRTMKNIQRXCZ-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide is a sophisticated benzothiazole derivative offered for research and development applications. Benzothiazoles represent a highly significant class of heterocyclic compounds, renowned for their prevalence in pharmaceutical research and their diverse biological activities . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry, fused with a benzamide moiety bearing an ethanesulfonyl group. Such a structure is characteristic of molecules investigated for their potential to interact with specific enzymatic targets . The structural motif of benzothiazole derivatives is frequently explored for a range of biological applications, including serving as inhibitors for key enzymes . The integration of the ethanesulfonyl group is a common strategy in drug design to modulate properties such as solubility and binding affinity. Researchers value this compound for its potential utility in early-stage drug discovery, particularly in the synthesis and screening of novel bioactive agents. It is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-4-25(22,23)15-8-6-5-7-13(15)17(21)20-18-19-16-12(3)11(2)9-10-14(16)24-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPRTMKNIQRXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Dimethyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced through sulfonylation reactions using ethanesulfonyl chloride.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or sulfide.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide has been investigated for its potential therapeutic properties:

Antibacterial Activity

Research indicates that compounds with benzothiazole moieties often exhibit antibacterial properties. A study demonstrated that this compound inhibits the growth of various bacterial strains by targeting essential enzymes involved in bacterial metabolism.

Antifungal Properties

The compound has shown efficacy against several fungal pathogens. Its mechanism involves disrupting the cell membrane integrity of fungi, leading to cell lysis.

Anticancer Research

Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Materials Science

The compound is utilized in developing advanced materials due to its unique chemical structure:

Luminescent Materials

Research has explored the use of this compound in organic light-emitting diodes (OLEDs). Its luminescent properties make it suitable for optoelectronic applications.

Polymer Additives

In materials science, it serves as an additive to enhance the thermal stability and mechanical properties of polymers.

Industrial Chemistry

This compound is also significant in industrial applications:

Synthesis of Fine Chemicals

This compound acts as a precursor in synthesizing various industrial chemicals. Its reactivity allows for the development of new derivatives with tailored properties.

Green Chemistry Approaches

Synthesis methods involving this compound often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are prevalent.

Data Table: Summary of Applications

Application AreaSpecific UsesMechanism/Properties
Medicinal ChemistryAntibacterial, antifungal, anticancer agentsInhibits enzyme activity; disrupts membranes
Materials ScienceOLEDs; polymer additivesLuminescent properties; enhances stability
Industrial ChemistryPrecursor for fine chemicalsHigh reactivity; green synthesis methods

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential for therapeutic development.

Case Study 2: Luminescent Properties

Research on the incorporation of this compound into OLEDs showed improved efficiency and brightness compared to traditional materials. The study highlighted its potential in next-generation display technologies.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzothiazole ring can facilitate binding to these targets, while the ethanesulfonyl group can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzothiazole Core

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide (CAS 886925-88-8)
  • Structure : Differs by 4,7-dimethoxy groups on the benzothiazole ring (vs. 4,5-dimethyl in the target compound).
  • Molecular Weight : 406.48 g/mol (vs. ~397 g/mol estimated for the target compound).
  • Likely higher aqueous solubility than the target compound due to enhanced polarity .
N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(morpholine-4-sulfonyl)benzamide hydrochloride (CAS 1135195-67-3)
  • Structure: Features a morpholine sulfonyl group and a dimethylaminopropyl chain.
  • Molecular Weight : 553.1 g/mol (significantly higher due to additional substituents).
  • Key Properties: The morpholine sulfonyl group enhances solubility and may improve blood-brain barrier penetration.

Comparative Physicochemical Properties

Compound Substituents (Benzothiazole) Sulfonyl Group Molecular Weight (g/mol) Key Features
Target Compound 4,5-Dimethyl Ethanesulfonyl ~397 (estimated) Moderate lipophilicity
N-(4,7-Dimethoxy-... (CAS 886925-88-8) 4,7-Dimethoxy Ethanesulfonyl 406.48 Higher polarity, solubility
CAS 1135195-67-3 (Hydrochloride salt) 4,5-Dimethyl Morpholine sulfonyl 553.1 Enhanced solubility, bulkier structure

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article explores its biological activity, highlighting its mechanisms, efficacy against various targets, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H17N3O2S
  • Molecular Weight : 283.36 g/mol
  • CAS Number : 1217121-62-4

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .
  • Antimicrobial Activity : The sulfonamide group in the structure may contribute to its antimicrobial properties by interfering with bacterial folic acid synthesis .
  • Antitumor Activity : Compounds with similar structures have been reported to exhibit antiproliferative effects against various cancer cell lines. The benzothiazole ring is often associated with cytotoxicity towards cancer cells .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For instance:

  • MCF-7 Cells : The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, suggesting potential as an anticancer agent.
  • HCT-116 Cells : Similar effects were observed in HCT-116 colorectal cancer cells, indicating a broad spectrum of activity against various tumor types.

Antimicrobial Efficacy

In vitro studies have demonstrated that this compound possesses notable antimicrobial properties against several pathogenic bacteria and fungi. Its efficacy was compared to standard antibiotics and antifungal agents.

MicroorganismInhibition Zone (mm)Comparison Agent
Staphylococcus aureus15Penicillin
Escherichia coli18Ciprofloxacin
Candida albicans20Fluconazole

Case Studies

A series of case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Melanin Production : In B16F10 melanoma cells, the compound significantly inhibited melanin synthesis by reducing tyrosinase activity. This suggests its potential use in skin lightening formulations .
  • Antifungal Activity : In agricultural applications, this compound demonstrated effective fungicidal properties against Botrytis cinerea, with an EC50 value indicating strong inhibitory activity compared to other fungicides .

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